

Unraveling the Structure of 2-Acetylcyclohexanone: A Comparative NMR Spectroscopic Analysis

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Compound of Interest

Compound Name: 2-Acetylcyclohexanone

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Researchers, scientists, and drug development professionals often rely on precise structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed validation of the structure of **2-acetylcyclohexanone**, leveraging ^1H and ^{13}C NMR data. We present a comparative analysis of its keto-enol tautomers and provide the necessary experimental data and protocols to support our findings.

2-Acetylcyclohexanone is a classic example of a β -dicarbonyl compound that exhibits keto-enol tautomerism. The equilibrium between the ketone and enol forms can be readily observed and quantified by NMR spectroscopy, providing a clear fingerprint of its structure.

Comparative Analysis of NMR Spectral Data

The structural validation of **2-acetylcyclohexanone** is achieved by comparing the experimentally observed ^1H and ^{13}C NMR chemical shifts with those of known reference compounds and typical values for the functional groups present. The molecule's existence as a tautomeric mixture is a key feature revealed by NMR.

Table 1: ^1H NMR Spectral Data for **2-Acetylcyclohexanone** (Keto-Enol Tautomers) in CDCl_3

Assignment (Keto Form)	Chemical Shift (δ , ppm)	Multiplicity	Assignment (Enol Form)	Chemical Shift (δ , ppm)	Multiplicity
CH ₃ (Acetyl)	~2.25	s	CH ₃ (Acetyl)	~2.15	s
CH (α -proton)	~3.60	t	Enolic OH	~16.0	br s
CH ₂ (Cyclohexanone Ring)	1.60 - 2.50	m	CH ₂ (Cyclohexanone Ring)	1.60 - 2.50	m

Note: The signals for the cyclohexanone ring protons of both tautomers overlap in a complex multiplet.

Table 2: ¹³C NMR Spectral Data for **2-Acetylcyclohexanone** (Keto-Enol Tautomers) in CDCl₃

Assignment (Keto Form)	Chemical Shift (δ , ppm)	Assignment (Enol Form)	Chemical Shift (δ , ppm)
C=O (Acetyl)	~204	C=O (Acetyl)	~198
C=O (Cyclohexanone)	~210	C-OH (Enol)	~190
CH (α -carbon)	~60	C=C (Enol)	~100
CH ₃ (Acetyl)	~28	CH ₃ (Acetyl)	~24
CH ₂ (Cyclohexanone Ring)	20 - 45	CH ₂ (Cyclohexanone Ring)	20 - 30

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts of Reference Compounds

Compound/Functional Group	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Cyclohexanone (α -protons)	~ 2.35	C=O: ~ 212 , α -CH $_2$: ~ 42
Acetone (CH $_3$)	~ 2.17	C=O: ~ 206 , CH $_3$: ~ 30
Enolic OH (β -diketones)	15 - 17	-
Enolic C=C-H	5.0 - 6.0	C=C: 95 - 160

The data clearly shows the presence of two distinct species in solution. The downfield signal at approximately 16.0 ppm in the ^1H NMR spectrum is characteristic of a strongly hydrogen-bonded enolic proton[1]. In the keto form, the α -proton appears around 3.60 ppm[1]. The ^{13}C NMR data further supports this, with the appearance of signals corresponding to both ketone and enol functionalities.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis was followed:

- **Sample Weighing:** Approximately 10-20 mg of **2-acetylcyclohexanone** was accurately weighed into a clean, dry vial.
- **Solvent Addition:** About 0.6-0.7 mL of deuterated chloroform (CDCl_3) was added to the vial to dissolve the sample.
- **Transfer to NMR Tube:** The solution was carefully transferred to a 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity and remove any particulate matter which can affect the spectral quality, the solution was filtered through a small plug of glass wool placed in the pipette.
- **Capping and Labeling:** The NMR tube was securely capped and properly labeled.

NMR Data Acquisition

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.

- ^1H NMR: 16 scans were accumulated with a relaxation delay of 1 second.
- ^{13}C NMR: 1024 scans were accumulated with a relaxation delay of 2 seconds.

All chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Visualization of Tautomerism

The equilibrium between the keto and enol forms of **2-acetylcyclohexanone** is a dynamic process that is fundamental to its chemical properties.

Caption: Keto-enol tautomerism of **2-acetylcyclohexanone**.

The NMR data provides unequivocal evidence for the structure of **2-acetylcyclohexanone** and its existence in a tautomeric equilibrium. The distinct signals for both the keto and enol forms, and their correlation with expected chemical shift values, serve as a robust validation of the assigned structure. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this and similar β -dicarbonyl compounds.

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References

- 1. physicsforums.com [physicsforums.com]
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